molecular formula C17H18O2 B1369600 1-(3-Benzyloxy-phenyl)-cyclobutanol

1-(3-Benzyloxy-phenyl)-cyclobutanol

Cat. No.: B1369600
M. Wt: 254.32 g/mol
InChI Key: UCRRVHJLSNXDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Benzyloxy-phenyl)-cyclobutanol is a cyclobutanol derivative featuring a phenyl ring substituted with a benzyloxy group at the meta position (3-position). The cyclobutanol moiety consists of a strained four-membered carbocyclic ring with a hydroxyl group, which confers unique reactivity due to ring strain and hydrogen-bonding capabilities. The benzyloxy group (─O─CH₂C₆H₅) introduces steric bulk and lipophilicity, influencing solubility, stability, and interactions in catalytic systems. This compound is of interest in synthetic organic chemistry, particularly in enantioselective rearrangements and ring-expansion reactions, where its structural attributes may modulate reaction pathways and stereochemical outcomes .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C17H18O2/c18-17(10-5-11-17)15-8-4-9-16(12-15)19-13-14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2

InChI Key

UCRRVHJLSNXDID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Cyclobutanol Derivatives

Compound Substituent Position Key Features
This compound Benzyloxy (─O─CH₂C₆H₅) 3 High lipophilicity; steric bulk may hinder catalyst access
1-Phenyl-cyclobutanol H - Simpler structure; higher polarity due to unsubstituted phenyl ring
1-(4-Benzyloxy-phenyl)-cyclobutanol Benzyloxy 4 Altered electronic effects due to para-substitution; potential for improved conjugation
1-(3-Methoxy-phenyl)-cyclobutanol Methoxy (─O─CH₃) 3 Reduced steric bulk compared to benzyloxy; enhanced solubility in polar solvents

Reactivity in Ring-Expansion Reactions

The enantioselective semipinacolic rearrangement of cyclobutanol derivatives, as described in the evidence, highlights the role of substituents in catalytic systems. For example:

  • This aligns with observed yields of 51%–98% and enantioselectivity of 74%–98% when using di-(2,4,6-triisopropylphenyl)-substituted phosphoric acid .
  • Cyclobutanol Allylic Alcohols (): These derivatives undergo ring expansion via sigmatropic shifts.

Catalyst Compatibility

  • Bulky Phosphoric Acid Catalysts: Effective for this compound, likely due to complementary steric matching between the catalyst and benzyloxy group .
  • Silver Phosphate Catalysts : Modified protocols using Ag₃PO₄ achieve similar yields and enantioselectivity, suggesting robustness across substituent types .

Physical and Solubility Properties

  • Lipophilicity: The benzyloxy group renders this compound less polar than methoxy or hydroxyl analogues, favoring solubility in nonpolar solvents (e.g., toluene or dichloromethane).
  • Thermal Stability: Strain in the cyclobutanol ring may predispose it to thermal rearrangements, a property shared with other strained cycloalkanols.

Research Findings and Implications

Steric vs. Electronic Effects : The meta-benzyloxy substituent primarily exerts steric influence rather than electronic modulation in enantioselective reactions, as evidenced by high enantioselectivity despite moderate yields .

Catalyst Design : Bulky catalysts (e.g., triisopropylphenyl-phosphoric acid) are critical for achieving stereocontrol in benzyloxy-substituted systems, whereas simpler substrates may tolerate less specialized catalysts.

Synthetic Utility : The benzyloxy group serves as a protective moiety, enabling stability under acidic conditions—a feature absent in hydroxyl-substituted analogues.

Preparation Methods

Multi-step Synthetic Route (Patent CN103242152A/B)

A robust and industrially viable method involves five main reaction steps starting from halogeno-toluene derivatives and ethylene glycol:

Step Reaction Description Key Reagents/Conditions Outcome
1 Preparation of Benzyloxy Ethanol (BOE) Monochloromethyl benzene + Ethylene glycol, mineral alkali (NaOH/KOH), 1–6 h, 20–70°C BOE intermediate, yield ~86–91%
2 Formation of Haloethyl Phenmethyl Ether BOE + Triphenylphosphine + Halogen (Cl, Br, I), organic solvent (CH2Cl2, CHCl3), 1–5 h, RT Haloethyl phenmethyl ether intermediate
3 Preparation of Phenmethyl Vinyl Ether Haloethyl phenmethyl ether + Potassium tert-butoxide, trimethyl carbinol solvent, 2–8 h, RT–70°C Phenmethyl vinyl ether
4 Synthesis of Benzyloxy-2,2-dichloro cyclobutanone Phenmethyl vinyl ether + Trichloroacetic chloride, zinc-copper catalyst, nitrogen atmosphere, 1–3 h, RT Benzyloxy-2,2-dichloro cyclobutanone
5 Reduction to 3-(Benzyloxy)-1-cyclobutanone Benzyloxy-2,2-dichloro cyclobutanone + Zinc powder, aqueous acetic acid (40–60%), 1–3 h, RT Target cyclobutanone, yield ~50–87%, purity 95–98%

This method is characterized by mild reaction conditions (mostly room temperature), use of inexpensive and readily available raw materials, and avoidance of costly catalysts or harsh reagents, making it suitable for scale-up and industrial production.

Alternative Industrial Route (Patent CN111320535B)

Another industrially advantageous method uses 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials:

Step Reaction Description Key Reagents/Conditions Outcome
1 Nucleophilic substitution 3-dibromo-2,2-dimethoxypropane + diisopropyl malonate Cyclobutane intermediate
2 Acidic deprotection and hydrolysis Acid treatment 3-oxocyclobutanecarboxylic acid
3 Formation of silver salt and Hunsdiecker reaction Silver salt + Bromine Bromoalkane intermediate
4 Nucleophilic substitution with benzyl alcohol Bromoalkane + Benzyl alcohol 3-(Benzyloxy)-1-cyclobutanone

This method offers a simpler reaction scheme with fewer purification steps and is designed for ease of industrial application.

Reduction of 3-(Benzyloxy)-1-cyclobutanone to 1-(3-Benzyloxy-phenyl)-cyclobutanol

The final target compound, this compound, is obtained by reducing the ketone group of 3-(benzyloxy)-1-cyclobutanone to the corresponding cyclobutanol.

Reduction Method Reagents Conditions Notes
Chemical reduction Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) Typically carried out in alcohol solvents (e.g., methanol, ethanol) at 0–25°C NaBH4 is milder and selective for ketones, LiAlH4 is stronger but requires anhydrous conditions
Catalytic hydrogenation H2 gas with metal catalyst (Pd/C, Pt) Room temperature to mild heating, atmospheric or elevated pressure Alternative method, less common for sterically hindered ketones

Reduction yields the cyclobutanol with retention of the benzyloxy substituent, enabling further functionalization or direct use.

Summary of Yields and Purity

Compound Yield (%) Purity (%) Notes
BOE (Benzyloxy ethanol) 86–91 >95 High yield intermediate
3-(Benzyloxy)-1-cyclobutanone 50–87 95–98 Final key intermediate
This compound Typically high (dependent on reduction) High Dependent on reduction method

Research Findings and Industrial Relevance

  • The multi-step synthetic routes emphasize mild reaction conditions, avoiding harsh reagents and high temperatures, which reduces equipment costs and improves safety.
  • The use of zinc powder in aqueous acetic acid for the reduction of dichlorocyclobutanone intermediates is effective and yields high purity products suitable for pharmaceutical applications.
  • The alternative route via silver salt formation and Hunsdiecker reaction provides a streamlined approach with fewer purification steps, improving scalability.
  • Reduction of the cyclobutanone to cyclobutanol can be done under standard conditions with common reducing agents, enabling straightforward access to the target compound.
  • Overall, these methods balance cost, yield, purity, and industrial feasibility, making them authoritative references for the preparation of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Benzyloxy-phenyl)-cyclobutanol, and what experimental conditions are critical for success?

  • Methodological Answer : A feasible approach involves nucleophilic substitution or cross-coupling reactions . For example:
  • Step 1 : Prepare a benzyl-protected phenol intermediate (e.g., 3-benzyloxyphenylboronic acid pinacol ester) via benzylation of 3-hydroxyphenol using benzyl bromide and a base like K₂CO₃ .
  • Step 2 : Cyclobutane ring formation can be achieved via [2+2] photocycloaddition or ring-closing metathesis. For instance, reacting a cyclobutanol precursor with a benzyloxy-substituted aryl halide under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like THF) .
  • Critical Conditions : Control reaction temperature (e.g., 80–100°C for cross-coupling), stoichiometric ratios (1:1.2 aryl halide to boronic ester), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Key peaks include a singlet for the cyclobutanol hydroxyl group (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm for benzyloxy-substituted phenyl). Splitting patterns (e.g., doublets for cyclobutane protons) confirm ring strain .
  • 13C NMR : Cyclobutane carbons appear at δ ~25–35 ppm, while the benzyloxy quaternary carbon resonates at δ ~70 ppm .
  • IR Spectroscopy : Look for O-H stretch (~3200–3500 cm⁻¹) and C-O-C (benzyl ether) at ~1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]+ with m/z matching the molecular formula (C₁₇H₁₈O₂: calculated 278.13) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer :
  • Step 1 : Compare experimental data with computational predictions (DFT-based NMR simulations) to identify discrepancies.
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling between cyclobutane protons and adjacent groups can clarify splitting patterns .
  • Step 3 : Check for dynamic effects (e.g., ring puckering in cyclobutanol) via variable-temperature NMR. Broadening or splitting changes at low temperatures (~–40°C) may indicate conformational flexibility .

Q. What strategies optimize the stereochemical outcome during cyclobutanol ring formation?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Rhodium with chiral ligands) for asymmetric [2+2] cycloadditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, reducing racemization.
  • Post-Synthesis Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to determine enantiomeric excess (ee) or absolute configuration .

Q. How can researchers address low yields in the final cyclization step of the synthesis?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., Grubbs II for metathesis vs. Pd for cross-coupling) and adjust reaction time (e.g., 12–24 hours for cyclization).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation). Quenching intermediates with glacial acetic acid may suppress side reactions.
  • Scale-Up Considerations : Maintain strict temperature control and use high-purity reagents to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.